![molecular formula C19H12Cl3NO2S2 B2411410 1,3-Dichloro-2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzene CAS No. 477869-65-1](/img/structure/B2411410.png)
1,3-Dichloro-2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzene, also known as 4-chloro-3-nitrobenzene sulfonamide, is an organic compound that is used in a variety of scientific research applications. It is a white to off-white solid with a molecular weight of 353.8 g/mol and a melting point of 97-99°C. This compound is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a pharmaceutical intermediate.
科学的研究の応用
Environmental Monitoring and Pollution Studies
- Role in Environmental Contaminant Analysis :
- Studies on polychlorinated dibenzothiophenes (PCDTs), which are structurally related to chlorophenyl groups, suggest their formation through chemical processes similar to those resulting in the production of polychlorinated dibenzofurans (PCDFs). These compounds are found in environmental pollutants like pulp and paper mill effluents, waste incineration fly ash, and are associated with metal reclamation processes. The research highlights their environmental relevance, especially in the context of aquatic pollution in areas like the Passaic River in New Jersey, indicating a need for monitoring and managing these pollutants (Huntley et al., 1994).
Chemical Synthesis and Industrial Applications
Involvement in Chemical Synthesis Processes :
- The synthesis of nitrobenzene, a compound related to the nitrobenzyl group in the compound of interest, has been extensively studied. The research reviews various processes for its production, including mixed acid nitration and adiabatic nitration, and the potential for using solid acid catalysts for synthesizing nitrobenzene. This highlights the industrial relevance and the ongoing research in improving the synthesis processes of such compounds (Zhao, 2003).
Utilization in Advanced Material Synthesis :
- Research on photosensitive protecting groups, which are essential in the synthesis of light-sensitive materials, points to the importance of nitrobenzyl groups. These groups, similar to the nitrobenzyl moiety in the compound of interest, show promise in the field of synthetic chemistry due to their ability to undergo light-induced reactions, indicating their potential in developing advanced materials and applications in nanotechnology (Amit et al., 1974).
Applications in Photoreactive Systems :
- The study on photochromic ortho-nitrobenzylpyridines provides insights into the structural and spectroscopic aspects of nitro-based caged compounds. The photochromic activity of these compounds, which share a structural similarity with the nitrobenzyl part of the compound , showcases their potential in photon-based electronics and other photoresponsive applications (Naumov, 2006).
Antioxidant and Redox Mediator Studies
Antioxidant Capacity and Reaction Pathways :
- A study on the ABTS/PP decolorization assay of antioxidant capacity sheds light on the reaction pathways of antioxidants, which can form coupling adducts, undergo oxidative degradation, and contribute to the overall antioxidant capacity. The study, although not directly linked to the compound of interest, illustrates the complexity and specificity of reactions involving similar chemical structures (Ilyasov et al., 2020).
Use of Redox Mediators in Organic Pollutant Treatment :
- The use of redox mediators in the enzymatic treatment of organic pollutants is highlighted in a review focusing on the degradation of recalcitrant compounds. The study emphasizes the enhancement in the efficiency of degradation processes, indicating the importance of understanding the chemical and redox properties of compounds for environmental remediation (Husain & Husain, 2007).
特性
IUPAC Name |
1,3-dichloro-2-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylsulfanyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3NO2S2/c20-13-5-7-14(8-6-13)27-18-9-4-12(10-17(18)23(24)25)11-26-19-15(21)2-1-3-16(19)22/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCCQIXTZWKCFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-((8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2411327.png)
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2411329.png)
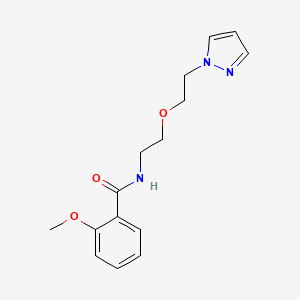
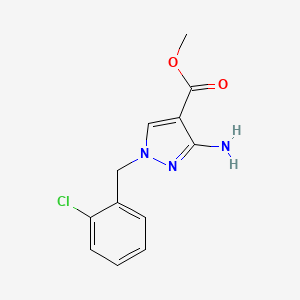
![N-benzyl-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2411333.png)
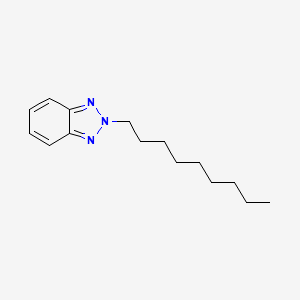
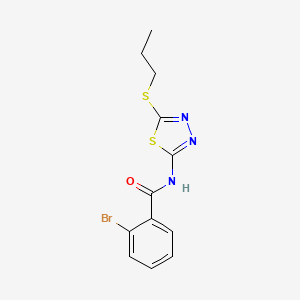
![2-(4-Bromophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2411340.png)
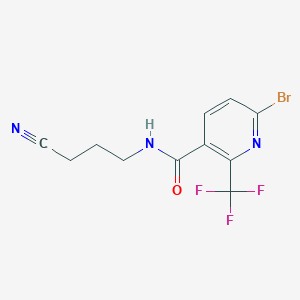


![2-Amino-6-nitrobenzo[d]thiazol-4-ol](/img/structure/B2411345.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2411347.png)
